![molecular formula C20H21N3O2S2 B2364068 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide CAS No. 2034594-56-2](/img/structure/B2364068.png)
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide
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Description
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide, commonly known as BTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTO is a member of the oxalamide family and is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Synthesis and Chemical Properties
A novel synthetic approach for di- and mono-oxalamides has been developed, utilizing a one-pot method that could potentially be applied to the synthesis of compounds similar to the one of interest. This method, operationally simple and high yielding, provides a new formula for both anthranilic acid derivatives and oxalamides, suggesting potential relevance in the synthesis of N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide (Mamedov et al., 2016).
Molecular Wires and Optoelectronic Properties
Research into π-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, which share a structural resemblance with the compound , has highlighted their synthesis and the examination of their redox, structural, and optoelectronic properties. These molecular wires demonstrate significant stability and potential for application in optoelectronic devices due to their unique structural features (Wang et al., 2006).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes with push-pull electron transfer systems, including compounds with dimethylamino groups, suggests a pathway for creating sensitive fluorescent molecular probes. These probes, which can show strong solvent-dependent fluorescence, are useful for studying biological events and processes. This application could potentially extend to compounds with similar structural characteristics, offering a basis for the design of new fluorescent probes (Diwu et al., 1997).
properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-23(2)16-5-3-15(4-6-16)22-20(25)19(24)21-11-9-17-7-8-18(27-17)14-10-12-26-13-14/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMATYAVVOYNEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide |
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